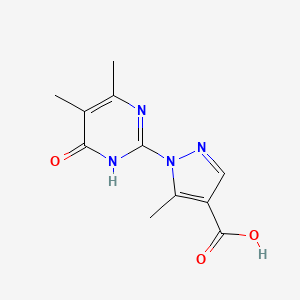

1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Beschreibung

¹H NMR (400 MHz, DMSO-d~6~)

| Signal (ppm) | Assignment |

|---|---|

| 12.85 (s, 1H) | Carboxylic acid (-COOH) |

| 8.21 (s, 1H) | Pyrazole C3-H |

| 6.95 (s, 1H) | Pyrimidinone C5-H |

| 2.45 (s, 3H) | Pyrimidinone C4-CH~3~ |

| 2.38 (s, 3H) | Pyrimidinone C5-CH~3~ |

| 2.32 (s, 3H) | Pyrazole C5-CH~3~ |

¹³C NMR (100 MHz, DMSO-d~6~)

| Signal (ppm) | Assignment |

|---|---|

| 170.2 | Carboxylic acid (-COOH) |

| 162.4 | Pyrimidinone C6=O |

| 148.1, 142.3 | Pyrazole C3 and C4 |

| 112.5, 110.8 | Pyrimidinone C2 and C5 |

| 18.9–22.1 | Methyl carbons |

FT-IR (KBr, cm⁻¹)

- 3200–2500 : Broad O-H stretch (carboxylic acid).

- 1685 : $$ \text{C=O} $$ stretch (pyrimidinone).

- 1640 : $$ \text{C=O} $$ stretch (carboxylic acid).

- 1550 : Pyrazole ring vibrations.

UV-Vis (MeOH, λ~max~)

- 265 nm : π→π* transitions in conjugated pyrimidinone-pyrazole system.

- 310 nm : n→π* transitions from lone pairs of carbonyl groups.

Tautomerism and Isomeric Considerations

The compound exhibits two primary tautomeric equilibria:

- Pyrimidinone Keto-Enol Tautomerism :

The 6-oxo group can tautomerize to a 6-hydroxy form, though the keto form dominates due to aromatic stabilization of the pyrimidinone ring. Methyl groups at C4 and C5 hinder enolization by reducing electron density at the carbonyl.

- Pyrazole Annular Tautomerism :

The pyrazole ring’s NH proton may shift between N1 and N2 positions. However, the methyl group at C5 and the carboxylic acid at C4 electronically favor the 1H-tautomer (proton at N1).

Computational studies on analogous systems suggest that the keto form is energetically favored by ~15 kJ/mol over enolic forms, and annular tautomerism is suppressed in the solid state due to hydrogen bonding.

Computational Molecular Modeling (DFT, Molecular Orbital Analysis

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

- HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity.

- HOMO: Localized on pyrimidinone ring and carboxylic acid.

- LUMO: Delocalized across pyrazole and pyrimidinone π-systems.

- Molecular Electrostatic Potential (MEP) :

- Negative potential at carbonyl oxygens (-COOH and C6=O).

- Positive potential at pyrazole NH and pyrimidinone NH sites.

- Optimized Geometry :

These results align with experimental spectroscopic data, confirming the stability of the keto tautomer and the compound’s planar conformation in solution.

Eigenschaften

IUPAC Name |

1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-5-6(2)13-11(14-9(5)16)15-7(3)8(4-12-15)10(17)18/h4H,1-3H3,(H,17,18)(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWPWYBYZOQLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N2C(=C(C=N2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of such pyrazolylpyrimidinone derivatives typically involves:

- Construction of the pyrimidinone core via condensation reactions involving β-ketoesters and thiourea or urea derivatives.

- Functionalization of the pyrimidine ring at the 2-position, often through nucleophilic substitution or cyclocondensation.

- Formation of the pyrazole ring or its attachment to the pyrimidinone core via hydrazine-mediated cyclizations or cross-coupling reactions.

- Introduction of carboxylic acid functionality on the pyrazole ring through oxidation or direct substitution.

These steps are often carried out in sequence or combined in one-pot procedures depending on the target substitution pattern.

Preparation of the Pyrimidinone Core

The pyrimidinone portion, specifically the 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl moiety, is commonly synthesized by cyclocondensation of β-ketoesters with urea or thiourea derivatives under reflux conditions. For example:

This approach allows for subsequent functionalization at the 2-position of the pyrimidine ring.

Formation of the Carboxylic Acid Functionality on Pyrazole

The carboxylic acid at the 4-position of the pyrazole ring can be introduced by:

- Oxidation of corresponding methyl or ester groups on the pyrazole ring.

- Direct cyclization with carboxylic acid-containing precursors such as pyruvic acid under microwave irradiation or reflux conditions.

Example synthesis:

Representative One-Pot and Multi-Step Syntheses

Several studies report one-pot or multi-step synthetic routes to related compounds, which can be adapted for the target compound:

Analytical Data Supporting Preparation

Typical characterization data for intermediates and final compounds include:

Summary Table: Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Pyrimidinone core synthesis | Cyclocondensation | β-ketoester + urea/thiourea | Reflux in ethanol/dioxane, sodium acetate base | 50–70% | Forms 4,5-dimethyl-6-oxo pyrimidinone scaffold |

| Pyrazole ring formation | Hydrazine cyclocondensation | Hydrazine hydrate + α-oxoketene dithioacetal or β-ketoester derivatives | Reflux in ethanol, sometimes microwave-assisted | 60–80% | Regioselective formation of 5-methyl-pyrazole |

| Carboxylic acid introduction | Oxidation or condensation | Pyruvic acid, CAN catalyst, or hydrolysis of nitriles | Microwave heating or reflux in acid | 50–60% | Efficient formation of pyrazole-4-carboxylic acid |

| Final purification | Recrystallization | Ethanol, benzene mixtures | Cooling and filtration | High purity | Confirmed by spectral analysis |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products:

- Oxidation products: Carboxylic acids, ketones.

- Reduction products: Alcohols.

- Substitution products: Halogenated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid has shown promise in pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to serve as a building block for various derivatives with potential therapeutic effects.

Case Studies:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that modifications to the pyrazole ring enhanced efficacy against specific bacterial strains .

- Anti-inflammatory Properties : Another investigation highlighted the anti-inflammatory effects of compounds derived from this structure, suggesting its utility in treating inflammatory diseases .

Agricultural Chemistry

The compound's potential extends into agricultural chemistry, where it may be utilized in developing new agrochemicals. Its ability to interact with biological systems makes it a candidate for creating herbicides or fungicides.

Case Studies:

- Herbicidal Activity : Experiments have shown that certain derivatives possess herbicidal activity against common weeds, indicating potential for agricultural applications .

Material Science

In material science, the unique properties of this compound allow for exploration in creating novel materials with specific functionalities.

Case Studies:

Wirkmechanismus

The mechanism of action of 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby exerting its effects on cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pyrazole-Carboxylic Acid Derivatives with Modified Pyrimidinone Substituents

5-Methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C₁₀H₁₀N₄O₃

- Key Difference: The pyrimidinone ring lacks the 5-methyl group present in the target compound.

1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-propyl-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C₁₄H₁₆N₄O₃ (inferred from )

- Key Difference : A propyl group replaces the 5-methyl substituent on the pyrazole ring.

- Implications : Increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Ethyl 5-amino-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₂H₁₅N₅O₃

- Key Difference: The carboxylic acid is esterified to an ethyl group, and an amino group is present at the 5-position of the pyrazole.

- Implications: Esterification improves cell permeability but requires metabolic activation (hydrolysis) for bioactivity. The amino group introduces additional hydrogen-bonding capacity .

Pyrazole Derivatives with Aromatic Substituents

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

- Molecular Formula : C₁₂H₁₂N₂O₃

- Key Difference: A 4-methoxyphenyl group replaces the dihydropyrimidinone moiety.

Pyrazole-Carboximidamide Derivatives

Compounds such as 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () share the pyrazole core but replace the carboxylic acid with a carboximidamide group.

Structural and Property Comparison Table

Research Findings and Implications

- The carboxylic acid group may mimic natural substrates in enzyme-inhibition assays.

- Synthetic Accessibility : Derivatives like the 5-propyl variant () were discontinued, possibly due to challenges in synthesis or purification.

- Solubility Trends : The target compound’s carboxylic acid group enhances water solubility compared to esterified or alkylated analogs, which is critical for pharmacokinetics .

Biologische Aktivität

1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, a compound with the CAS number 1286720-65-7, belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₁H₁₂N₄O₃

- Molecular Weight : 248.24 g/mol

- IUPAC Name : 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can help in preventing oxidative stress-related diseases .

- Antitumor Effects : Research indicates that derivatives of pyrimidine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antimicrobial Properties : Some studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment .

- Anti-inflammatory Effects : The potential to modulate inflammatory pathways indicates its usefulness in treating chronic inflammatory conditions .

The mechanisms underlying the biological activities of 1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid are still being elucidated. However, several hypotheses include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase and xanthine oxidase, which are critical in various metabolic pathways .

Case Studies

A series of studies have been conducted to evaluate the biological efficacy of this compound:

Study 1: Antitumor Activity

In vitro studies demonstrated that derivatives similar to this compound inhibited the growth of human cancer cell lines (e.g., MCF7 breast cancer cells). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Study 2: Antimicrobial Efficacy

Research on related compounds revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range .

Study 3: Anti-inflammatory Potential

In vivo models showed that administration of related pyrimidine compounds reduced inflammation markers in conditions such as rheumatoid arthritis. The compounds were found to downregulate pro-inflammatory cytokines like TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Q & A

Q. What statistical approaches resolve batch-to-batch variability in spectroscopic data (e.g., NMR chemical shift drift)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.